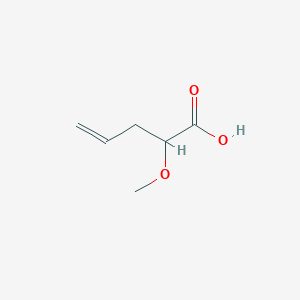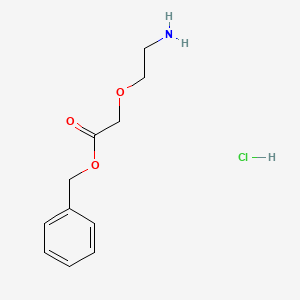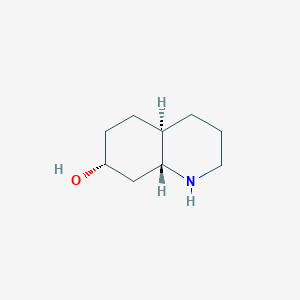
rac-(4aR,7R,8aR)-decahydroquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(4aR,7R,8aR)-decahydroquinolin-7-ol: is a chemical compound with the molecular formula C9H17NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by its decahydroquinoline structure, which includes a fully saturated quinoline ring system with a hydroxyl group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinoline in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve complete saturation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: rac-(4aR,7R,8aR)-decahydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the quinoline ring structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of fully saturated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
rac-(4aR,7R,8aR)-decahydroquinolin-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol involves its interaction with specific molecular targets. The hydroxyl group at the 7th position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
(4aR,8aR)-decahydroquinoxaline: Another decahydroquinoline derivative with similar structural features but different functional groups.
Cryptomeridiol: A sesquiterpenoid with a similar decahydro structure but different biological activities.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(4aR,7R,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-7-ol |
InChI |
InChI=1S/C9H17NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7-11H,1-6H2/t7-,8-,9-/m1/s1 |
Clave InChI |
CFYDLDXIZVAABZ-IWSPIJDZSA-N |
SMILES isomérico |
C1C[C@@H]2CC[C@H](C[C@H]2NC1)O |
SMILES canónico |
C1CC2CCC(CC2NC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


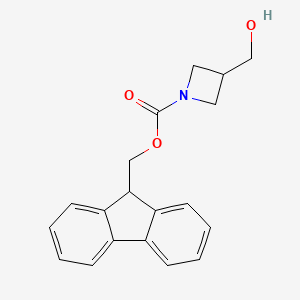
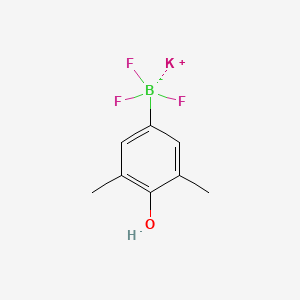
![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
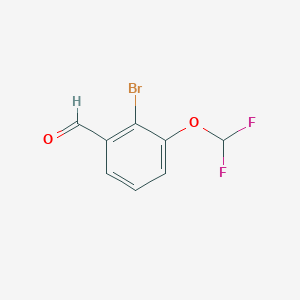


amine hydrochloride](/img/structure/B15298240.png)

![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)

